(3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione
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Overview
Description
3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE is a synthetic organic compound with a complex structure that includes a chromene core and a trifluoromethoxy aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Trifluoromethoxy Aniline Moiety: The trifluoromethoxy aniline moiety can be introduced through a nucleophilic substitution reaction, where a trifluoromethoxy aniline derivative reacts with an appropriate electrophile.
Final Coupling Step: The final step involves coupling the chromene core with the trifluoromethoxy aniline moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction may produce reduced aniline derivatives.
Scientific Research Applications
3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy aniline moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The chromene core may also contribute to the compound’s overall activity by stabilizing the molecule and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
3-{(Z)-1-[4-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE: This compound is similar but has a trifluoromethyl group instead of a trifluoromethoxy group.
3-{(Z)-1-[4-(METHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE: This compound has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-{(Z)-1-[4-(TRIFLUOROMETHOXY)ANILINO]METHYLIDENE}-2H-CHROMENE-2,4-DIONE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents
Properties
Molecular Formula |
C17H10F3NO4 |
---|---|
Molecular Weight |
349.26 g/mol |
IUPAC Name |
4-hydroxy-3-[[4-(trifluoromethoxy)phenyl]iminomethyl]chromen-2-one |
InChI |
InChI=1S/C17H10F3NO4/c18-17(19,20)25-11-7-5-10(6-8-11)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,22H |
InChI Key |
UWRJHILTJMOTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)OC(F)(F)F)O |
Origin of Product |
United States |
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